molecular formula C4H2Br2O3 B7908322 (2E)-2,3-dibromo-4-oxobut-2-enoic acid

(2E)-2,3-dibromo-4-oxobut-2-enoic acid

Cat. No.: B7908322
M. Wt: 257.86 g/mol
InChI Key: NCNYEGJDGNOYJX-UHFFFAOYSA-N
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Description

(2E)-2,3-Dibromo-4-oxobut-2-enoic acid, also known as mucobromic acid (E-isomer), is a halogenated α,β-unsaturated carbonyl compound with the molecular formula C₄H₂Br₂O₃ and a molecular weight of 257.86 g/mol . It is a white to beige crystalline solid with a melting point of 120–124°C and solubility in polar solvents like methanol (0.1 g/mL for the Z-isomer) . The compound is highly corrosive (H314 hazard code) and requires storage under an inert atmosphere at room temperature . Its reactivity stems from the electron-withdrawing bromine atoms and the conjugated enone system, making it a versatile intermediate in synthesizing pharmaceuticals, such as pyrimidine derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dibromo-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNYEGJDGNOYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=C(C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-2,3-dibromo-4-oxobut-2-enoic acid can be synthesized through the bromination of acrylic acid derivatives. One common method involves the reaction of acrylic acid with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction typically proceeds under mild conditions, yielding the desired dibromo compound .

Industrial Production Methods

Industrial production of 2,3-dibromo-3-formylacrylic acid often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product .

Chemical Reactions Analysis

Types of Reactions

(2E)-2,3-dibromo-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

(2E)-2,3-dibromo-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2,3-dibromo-3-formylacrylic acid exerts its effects involves the reactivity of its bromine atoms and formyl group. The bromine atoms can participate in electrophilic addition and substitution reactions, while the formyl group can undergo nucleophilic addition. These reactive sites allow the compound to interact with various molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

(2Z)-2,3-Dibromo-4-oxobut-2-enoic Acid (Z-Isomer)

The Z-isomer shares the same molecular formula and weight as the E-isomer but differs in stereochemistry. Key comparisons include:

  • Solubility: The Z-isomer dissolves in methanol (0.1 g/mL), suggesting similar solubility for the E-isomer .
  • Reactivity: Stereoelectronic effects may alter reactivity.
  • Hazards : Both isomers are corrosive (H314) and classified under UN 3261 (Class 8, Packing Group III) .

Mucochloric Acid (2,3-Dichloro-4-oxo-2-butenoic Acid)

Replacing bromine with chlorine yields mucochloric acid (C₄H₂Cl₂O₃ , MW: 168.96 g/mol ), a structural analog with distinct properties:

  • Halogen Effects : Chlorine’s smaller atomic size and lower polarizability reduce molecular weight and boiling point compared to mucobromic acid.
  • Acidity : The pKa of mucochloric acid is predicted to be higher than mucobromic acid’s 0.28 ± 0.44 due to weaker electron-withdrawing effects of chlorine .
  • Applications: Mucochloric acid is more commonly used in synthesizing agrochemicals, whereas mucobromic acid’s bulkier bromine atoms favor pharmaceutical intermediates like 5-aminopyrimidines .

(2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid

This compound (C₇H₁₁NO₃, MW: 157.17 g/mol) replaces bromine with an isopropylamino group, drastically altering properties :

  • Functional Group Effects: The amino group enables hydrogen bonding, increasing solubility in polar solvents. The absence of halogens reduces corrosion hazards but introduces amine-related risks (e.g., respiratory irritation).
  • Reactivity: The electron-rich amino group shifts reactivity toward nucleophilic additions, contrasting with mucobromic acid’s electrophilic halogen-based reactions.
  • Applications : Used in peptide mimetics and kinase inhibitors, highlighting how substituent choice tailors compounds for specific biological targets .

Data Table: Key Properties of Compared Compounds

Property (2E)-2,3-Dibromo-4-oxobut-2-enoic Acid (2Z)-2,3-Dibromo-4-oxobut-2-enoic Acid Mucochloric Acid (Hypothetical Data) (2Z)-4-[(1-Methylethyl)amino]-4-oxobut-2-enoic Acid
CAS No. 488-11-9 488-11-9 87-56-9 6314-45-0
Molecular Formula C₄H₂Br₂O₃ C₄H₂Br₂O₃ C₄H₂Cl₂O₃ C₇H₁₁NO₃
Molecular Weight 257.86 257.86 168.96 157.17
Melting Point 120–124°C 120–124°C ~115–120°C Not reported
Solubility Methanol (0.1 g/mL, Z-isomer) Methanol (0.1 g/mL) Water-soluble Polar solvents
pKa 0.28 ± 0.44 (Z-isomer) 0.28 ± 0.44 ~1.5 (estimated) Not reported
Hazard Class H314 (Corrosive) H314 (Corrosive) H314 (Corrosive) Amine-related hazards

Biological Activity

(2E)-2,3-Dibromo-4-oxobut-2-enoic acid, also known by its CAS number 488-11-9, is a halogenated compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

The molecular formula of this compound is C4H2Br2O3C_4H_2Br_2O_3, with a molecular weight of 257.86 g/mol. The compound features two bromine atoms, which contribute to its reactivity and potential biological effects.

PropertyValue
CAS Number488-11-9
Molecular FormulaC4H2Br2O3
Molecular Weight257.86 g/mol
Log P (Octanol/Water)0.99

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study focused on its efficacy against Pseudomonas aeruginosa biofilms revealed that the compound effectively inhibits biofilm formation, which is crucial given the pathogen's role in chronic infections and antibiotic resistance .

The Minimum Inhibitory Concentration (MIC) for this compound was determined through quantitative analysis of biofilm inhibition, demonstrating its potential as a therapeutic agent against biofilm-associated infections.

The mechanism through which this compound exerts its antimicrobial effects involves molecular docking studies that suggest binding to the LasR receptor in Pseudomonas aeruginosa. This interaction disrupts quorum sensing, a critical process for biofilm development and maintenance .

Case Studies

  • Biofilm Inhibition in Pseudomonas aeruginosa :
    • Objective : To evaluate the biofilm formation inhibitory activity.
    • Methodology : MIC assays combined with scanning electron microscopy (SEM) were used to observe biofilm morphology.
    • Results : Compounds similar to this compound demonstrated a reduction in biofilm thickness and cell viability.
  • Antiviral Potential :
    • A preliminary investigation into the antiviral properties of halogenated compounds similar to this compound suggested potential activity against viral pathogens. Specific mechanisms remain under study but are hypothesized to involve interference with viral replication processes.

Toxicological Profile

While the compound shows promise in antimicrobial applications, it is essential to consider its toxicological profile. Preliminary assessments indicate that it may exhibit cytotoxic effects at higher concentrations. Further studies are required to establish safe dosage levels and potential side effects in vivo.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2E)-2,3-dibromo-4-oxobut-2-enoic acid?

  • Methodology : The compound is typically synthesized via bromination of malealdehydic acid or its derivatives. Key steps include controlled addition of bromine to the α,β-unsaturated carbonyl system under anhydrous conditions. Purification involves recrystallization from methanol or ethanol due to its high solubility in polar solvents (melting point: 120–124°C) .
  • Safety : Use inert atmosphere handling (N₂/Ar) to avoid decomposition, and adhere to corrosion/irritant precautions (risk phrases R34/R37) .

Q. How can researchers safely handle and store this compound?

  • Handling : Wear PPE (gloves, goggles, lab coat) due to its corrosive and respiratory irritant properties. Work in a fume hood to mitigate vapor exposure .
  • Storage : Store in airtight containers under inert gas (room temperature, dry conditions). Stability decreases in humid environments due to hygroscopicity .

Q. What analytical techniques are essential for characterizing this compound?

  • Basic Characterization :

  • Melting Point : Confirm purity via sharp melting point (120–124°C) .
  • UV-Vis : Detect conjugation in the α,β-unsaturated carbonyl system (λmax ~250–300 nm).
    • Advanced Methods :
  • NMR : Use 1^1H and 13^13C NMR to resolve stereochemistry (e.g., coupling constants for E vs. Z isomers) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and bromine-related vibrations .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Approach :

Kinetic Studies : Monitor bromination rates under varying temperatures/pH to infer intermediates.

Isotopic Labeling : Use 18^{18}O or deuterated reagents to trace carbonyl oxygen and hydrogen migration pathways.

Computational Modeling : DFT calculations (e.g., Gaussian) predict transition states and regioselectivity in nucleophilic attacks .

Q. What strategies resolve contradictions in reported synthesis yields?

  • Troubleshooting :

  • Purity of Reagents : Trace moisture in bromine can lead to side reactions; use molecular sieves for solvent drying.
  • Replication : Follow peer-reviewed protocols (e.g., from journals avoiding commercial bias) and validate via independent trials .
    • Statistical Analysis : Apply ANOVA to compare yields across labs, identifying variables like stirring rate or stoichiometry .

Q. How does the compound interact with biomolecules in medicinal studies?

  • Experimental Design :

  • Docking Simulations : Predict binding affinity with target proteins (e.g., enzymes with nucleophilic active sites).
  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and monitor bromine release via ICP-MS to correlate bioactivity with decomposition .

Q. What advanced techniques study its stability under environmental conditions?

  • Surface Chemistry : Use XPS or ToF-SIMS to analyze degradation on indoor surfaces (e.g., glass, polymers) under UV/humidity .
  • Accelerated Aging : Expose samples to controlled O₂/H₂O levels and track decomposition via GC-MS .

Methodological Best Practices

  • Peer Review : Validate protocols through replication studies to address the "replication crisis" in chemical research .
  • Ethical Compliance : Adhere to institutional safety guidelines (e.g., OSHA) and report violations via regulatory channels .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2,3-dibromo-4-oxobut-2-enoic acid
Reactant of Route 2
(2E)-2,3-dibromo-4-oxobut-2-enoic acid

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